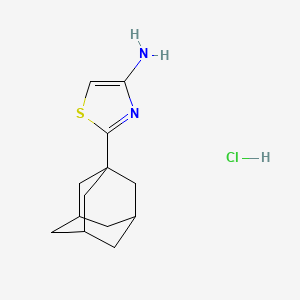

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

CAS No.: 1803606-84-9

Cat. No.: VC2589365

Molecular Formula: C13H19ClN2S

Molecular Weight: 270.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-84-9 |

|---|---|

| Molecular Formula | C13H19ClN2S |

| Molecular Weight | 270.82 g/mol |

| IUPAC Name | 2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H |

| Standard InChI Key | XNTVLDJEIZEPRM-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl |

Introduction

Chemical Identity and Properties

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is an organic compound with significant research interest in medicinal chemistry. It is characterized by the following properties:

Basic Information

| Parameter | Value |

|---|---|

| CAS Number | 1803606-84-9 |

| Molecular Formula | C₁₃H₁₉ClN₂S |

| Molecular Weight | 270.82 g/mol |

| Storage Conditions | Refrigeration |

The compound consists of an adamantane moiety attached to the 2-position of a thiazole ring, with an amine group at the 4-position of the thiazole ring, presented as a hydrochloride salt . This structural arrangement confers specific chemical and potential biological properties to the molecule.

Structural Characteristics

The compound features three key structural elements:

-

Adamantane cage: A rigid, lipophilic tricyclic hydrocarbon structure

-

Thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms

-

Amine group: A primary amine functional group at the 4-position of the thiazole ring

The hydrochloride salt form enhances the compound's water solubility compared to the free base, which is an important consideration for biological testing and pharmaceutical applications .

Synthesis and Chemical Development

Synthetic Challenges

The synthesis of adamantane-thiazole hybrid compounds can present several challenges:

-

Steric hindrance due to the bulky adamantane group

-

Optimization of reaction conditions for different substituents

-

Purification and isolation of the final products in high yield

For compounds with branched substituents, alternative reaction conditions such as heating under reflux in alkaline medium (e.g., sodium methoxide) might be necessary to achieve successful synthesis .

Pharmacological Context of Adamantane-Thiazole Derivatives

Adamantane in Medicinal Chemistry

The adamantane scaffold has long been recognized for its valuable role in drug development. Its unique properties include:

-

Bulky, lipophilic character that enhances membrane permeability

-

Ability to improve the fit of molecules in hydrophobic receptor pockets

-

Capacity to positively modulate the therapeutic index of experimental compounds

-

Enhancement of drug-like qualities without increasing toxicity

Related Research on Adamantane-Thiazole Derivatives

While specific research on 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is limited in the provided search results, studies on related compounds offer valuable insights into the potential applications of this chemical class.

Antimicrobial Activities

Several adamantane-thiazole hybrid compounds have shown promising antimicrobial properties:

-

Certain 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives demonstrated over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 at 10 µM concentration

-

Some (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines exhibited potent broad-spectrum antibacterial activity

-

Particular derivatives showed activity against pathogenic fungi, including Candida albicans

The structural similarity between these compounds and 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride suggests potential for similar biological activities, although direct testing would be necessary to confirm such properties.

Structural Comparisons with Related Compounds

Positional Isomers

It is worth noting the distinction between 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride and its positional isomer, 4-(1-Adamantyl)-1,3-thiazol-2-amine (CAS: 19735-74-1):

| Compound | Position of Adamantyl | Position of Amine | CAS Number |

|---|---|---|---|

| 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride | 2-position | 4-position | 1803606-84-9 |

| 4-(1-Adamantyl)-1,3-thiazol-2-amine | 4-position | 2-position | 19735-74-1 |

This structural difference can significantly impact the compound's biological activity profile and physicochemical properties .

Research Applications

As a research chemical, 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride may find applications in:

-

Medicinal chemistry as a starting point for drug discovery programs

-

Structure-activity relationship studies for adamantane-thiazole hybrid compounds

-

Pharmacological screening for novel biological activities

-

Development of chemical probes for biological target validation

The compound represents a versatile small molecule scaffold that can be further modified to explore various therapeutic applications .

Future Research Directions

Medicinal Chemistry Opportunities

The compound's structural features suggest several opportunities for medicinal chemistry optimization:

-

Modification of the amine group to create more complex derivatives

-

Introduction of additional substituents on the thiazole ring

-

Investigation of different salt forms to optimize solubility and bioavailability

-

Development of prodrug approaches to enhance drug delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume